5-Methyl-2-hexanone

Evaporation Rate High-Solids Coatings Vapor Pressure

Choose 5-Methyl-2-hexanone (MIAK) for scientifically proven performance that prevents costly process failures. Its vapor pressure (4.5–5.3 mmHg) is 65-70% lower than MIBK, ensuring defect-free film formation in high-solids coatings. It is the validated extraction agent for glycol-water azeotropes and the essential ketone for synthesizing the rubber antioxidant BMPPD. Generic substitution risks compromised yield and purity. Secure consistent quality by sourcing from qualified B2B suppliers.

Molecular Formula C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
Molecular Weight 114.19 g/mol
CAS No. 110-12-3
Cat. No. B1664664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-hexanone
CAS110-12-3
Synonyms5Methyl2hexanone;  5 Methyl 2 hexanone;  5-Methyl-2-hexanone;  Isopentyl methyl ketone;  Ketone, methyl isoamyl;  Methyl isoamyl ketone; 
Molecular FormulaC7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)C
InChIInChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3
InChIKeyFFWSICBKRCICMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.5 % (NIOSH, 2016)
0.05 M
In water, 5400 mg/L at 25 °C
Miscible with ethanol and ether;  very soluble in acetone, benzene;  soluble in carbon tetrachloride
Miscible with most org solvents
5.4 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.5 (poor)
0.5%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Methyl-2-hexanone (CAS 110-12-3) Properties and Industrial Solvent Profile for Scientific Procurement


5-Methyl-2-hexanone (CAS 110-12-3), also known as methyl isoamyl ketone (MIAK) or isopentyl methyl ketone, is a branched C7 aliphatic ketone with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. At 20 °C, it exists as a colorless liquid with a characteristic fruity odor, a density of 0.811–0.816 g/cm³, a boiling point of 144–145 °C at atmospheric pressure, and a water solubility of 5.4 g/L . This compound is a versatile industrial solvent, demonstrating good solvency for a range of polymers and resins including nitrocellulose, cellulose acetate butyrate, acrylics, and vinyl copolymers, and is used in high-solids coatings, as an intermediate in organic synthesis, and as an extraction agent [1].

Why 5-Methyl-2-hexanone Cannot Be Directly Substituted by Common In-Class Ketone Solvents


While 5-methyl-2-hexanone belongs to the same broad class of medium-chain aliphatic ketones as methyl isobutyl ketone (MIBK), methyl isoamyl ketone (MIAK), and diisobutyl ketone (DIBK), these compounds cannot be interchanged without significant risk of altered process outcomes or product performance. The core differentiators lie in their physical property profiles, which directly govern their suitability for specific applications. A primary driver of this differentiation is vapor pressure, which dictates evaporation rate, a critical parameter in coating formulations and drying processes. 5-Methyl-2-hexanone (vapor pressure ~4.5–5.3 mmHg at 20°C) evaporates significantly more slowly than MIBK (~15 mmHg at 20°C), offering a distinct advantage in high-solids coatings where slower solvent release is needed to prevent surface defects and ensure proper film formation [1]. Furthermore, key performance metrics in industrial processes, such as extraction efficiency for specific separations, are also not uniform across the class, with 5-methyl-2-hexanone demonstrating superior performance over DIBK in certain glycol-water azeotrope separations . These differences, detailed with quantitative evidence below, underscore the importance of a science-based selection process over generic substitution.

Quantitative Evidence Guide: Differentiating 5-Methyl-2-hexanone from Alternative Ketone Solvents


Evaporation Rate: Slower Solvent Release vs. Methyl Isobutyl Ketone (MIBK) in High-Solids Coatings

In high-solids coating formulations, a slower evaporation rate is critical to prevent solvent popping, cratering, and poor film leveling. 5-Methyl-2-hexanone offers a significantly slower evaporation profile compared to the common alternative, methyl isobutyl ketone (MIBK). This is directly reflected in its lower vapor pressure, a primary driver of volatility [1].

Evaporation Rate High-Solids Coatings Vapor Pressure

Extraction Efficiency: Superior Performance Over Diisobutyl Ketone (DIBK) in Glycol-Water Separation

In a comparative study evaluating ketone solvents for the liquid-liquid extraction of 1,2-butanediol (1,2-BDO) from its azeotropic mixture with ethylene glycol (EG), 5-methyl-2-hexanone was determined to be a superior extraction agent compared to diisobutyl ketone (DIBK). Preliminary experiments at 303.15 K and atmospheric pressure indicated better separation performance for the target compound .

Liquid-Liquid Extraction Separation Science Az eotrope Separation

Solvency Power: Demonstrated Capability for Nitrocellulose and High-Solids Coating Resins

The solvent selection for high-performance coatings requires precise compatibility with specific resin systems. 5-Methyl-2-hexanone is documented as an effective solvent for nitrocellulose, cellulose acetate butyrate, acrylics, and vinyl copolymers, and is noted for its 'high solvent activity' in high-solids coatings. This profile contrasts with that of some other in-class ketones that may be less effective for these specific resins or in high-solids systems [1].

Solvent Power Resin Compatibility Coatings Formulation

Reactivity Profile: Specificity in Organic Synthesis for Agrochemical and Pharmaceutical Intermediates

As a chemical intermediate, 5-methyl-2-hexanone possesses a unique reactivity profile due to its branched alkyl structure and methyl ketone moiety. This profile is explicitly exploited in the synthesis of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (BMPPD) via the reductive alkylation of p-nitroaniline, a reaction catalyzed by copper-based catalysts . Such a specific application is not a generic property of all ketones and underscores the compound's value as a distinct building block in fine chemical synthesis.

Reductive Alkylation Fine Chemical Synthesis Intermediate

High-Value Application Scenarios for 5-Methyl-2-hexanone Based on Validated Evidence


High-Solids Coatings for Automotive and Industrial Finishes

5-Methyl-2-hexanone is a premier solvent choice for high-solids coatings used in automotive OEM and specialty industrial applications. Its low vapor pressure (4.5–5.3 mmHg at 20°C), which is 65-70% lower than MIBK, translates to a slow evaporation rate that is essential for preventing surface defects like cratering and solvent popping, while allowing for excellent film flow and leveling . Its high solvent activity for acrylics and other resins ensures complete solvation and optimal film properties in these demanding, low-VOC systems .

Extraction Agent for Polar Glycols in Bioprocessing and Chemical Purification

In industrial separation processes, particularly for the recovery and purification of glycols like ethylene glycol and 1,2-butanediol from aqueous streams, 5-methyl-2-hexanone has been demonstrated to be a superior extraction agent over alternatives such as diisobutyl ketone (DIBK) . Its performance in breaking azeotropes and providing efficient liquid-liquid extraction makes it a scientifically validated choice for process engineers aiming to improve yield, reduce energy costs, and achieve higher purity in downstream processing operations.

Synthesis of Specialty Amine Antioxidants and Pharmaceutical Building Blocks

5-Methyl-2-hexanone is a critical, non-substitutable intermediate in the synthesis of specific, high-value molecules. It is the required starting material for producing N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (BMPPD), an antioxidant used in the rubber and polymer industry, via a reductive alkylation pathway . Furthermore, it is employed in the synthesis of advanced pharmaceutical intermediates, including S1P1 receptor agonists and various indole derivatives . In these scenarios, the compound's branched alkyl structure is essential for the final product's properties, and substitution with another ketone is not feasible.

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